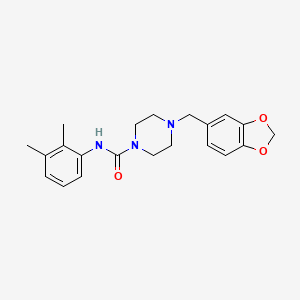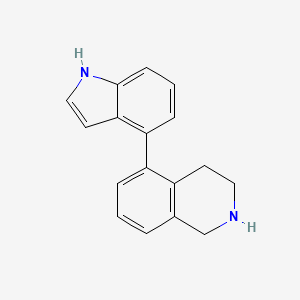![molecular formula C16H24N2O2 B5314803 N-cyclohexyl-N'-[2-(2-methoxyphenyl)ethyl]urea](/img/structure/B5314803.png)
N-cyclohexyl-N'-[2-(2-methoxyphenyl)ethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-N'-[2-(2-methoxyphenyl)ethyl]urea, also known as GW501516, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was first synthesized by GlaxoSmithKline in the 1990s as a potential treatment for metabolic disorders such as obesity, diabetes, and dyslipidemia. However, it gained notoriety in the sports world for its performance-enhancing effects and was subsequently banned by the World Anti-Doping Agency (WADA) in 2009.
Mecanismo De Acción
N-cyclohexyl-N'-[2-(2-methoxyphenyl)ethyl]urea works by activating PPARδ, a nuclear receptor that plays a key role in regulating lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which in turn improves metabolic function and reduces inflammation. In addition, N-cyclohexyl-N'-[2-(2-methoxyphenyl)ethyl]urea has been shown to increase the expression of genes involved in muscle fiber type switching and angiogenesis, which may contribute to its performance-enhancing effects.
Biochemical and Physiological Effects
N-cyclohexyl-N'-[2-(2-methoxyphenyl)ethyl]urea has been shown to have a number of biochemical and physiological effects in animal models and human cell lines. These include increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, as well as reduced inflammation and oxidative stress. In addition, N-cyclohexyl-N'-[2-(2-methoxyphenyl)ethyl]urea has been found to enhance endurance and reduce muscle damage in animal models of exercise-induced fatigue.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclohexyl-N'-[2-(2-methoxyphenyl)ethyl]urea has several advantages for laboratory experiments, including its high potency, selectivity, and stability. However, it also has some limitations, such as its potential for off-target effects and the need for careful dosing and administration to avoid toxicity.
Direcciones Futuras
There are several potential future directions for research on N-cyclohexyl-N'-[2-(2-methoxyphenyl)ethyl]urea, including its use as a therapeutic agent for metabolic disorders and cardiovascular diseases, as well as its potential for enhancing athletic performance. In addition, further studies are needed to better understand its mechanism of action and identify potential side effects and safety concerns.
Métodos De Síntesis
The synthesis of N-cyclohexyl-N'-[2-(2-methoxyphenyl)ethyl]urea involves a multi-step process that begins with the reaction of cyclohexylamine with 2-bromoethyl benzene to form N-cyclohexyl-2-(2-bromoethyl)aniline. The resulting compound is then reacted with potassium cyanate to form N-cyclohexyl-N'-[2-(2-cyanophenyl)ethyl]urea, which is subsequently hydrolyzed with hydrochloric acid to yield N-cyclohexyl-N'-[2-(2-methoxyphenyl)ethyl]urea.
Aplicaciones Científicas De Investigación
N-cyclohexyl-N'-[2-(2-methoxyphenyl)ethyl]urea has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders, cardiovascular diseases, and cancer. It has been shown to improve glucose metabolism, increase insulin sensitivity, and reduce inflammation in animal models of obesity and diabetes. In addition, it has been found to enhance endurance and reduce muscle damage in animal models of exercise-induced fatigue.
Propiedades
IUPAC Name |
1-cyclohexyl-3-[2-(2-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-20-15-10-6-5-7-13(15)11-12-17-16(19)18-14-8-3-2-4-9-14/h5-7,10,14H,2-4,8-9,11-12H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYYDDKFIVDCTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B5314734.png)
![2-[3-(2-chlorophenyl)acryloyl]-4-fluorophenyl 2-methoxybenzoate](/img/structure/B5314744.png)
![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[5-(4-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5314750.png)
![6-{[(3,4-dimethoxybenzyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5314758.png)

![6-iodo-2-[2-(4-methoxyphenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5314772.png)
![1-(1-{[6-(4-fluorophenyl)pyridin-3-yl]carbonyl}piperidin-3-yl)-3-methylbutan-1-one](/img/structure/B5314776.png)
![2-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B5314784.png)
![2-(5-{[5-(3,4-dimethoxyphenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5314788.png)
![1-benzyl-N-[2-(cyclopentylthio)ethyl]-4-piperidinecarboxamide](/img/structure/B5314796.png)

![2-ethyl-1-[2-(propylthio)benzoyl]piperidine](/img/structure/B5314826.png)
![methyl 2-(5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5314827.png)